molecular formula C4H9NaO B1324477 Sodium tert-butoxide CAS No. 865-48-5

Sodium tert-butoxide

Cat. No.: B1324477
CAS No.: 865-48-5
M. Wt: 96.1 g/mol
InChI Key: MFRIHAYPQRLWNB-UHFFFAOYSA-N
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Description

Sodium tert-butoxide, also known as sodium 2-methylpropan-2-olate, is a chemical compound with the formula (CH₃)₃CONa. It is a strong, non-nucleophilic base commonly used in organic synthesis. This compound is highly reactive and is known for its flammability and moisture sensitivity .

Mechanism of Action

Safety and Hazards

Sodium tert-butoxide is highly flammable and self-heating. It causes severe skin burns and eye damage. It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

Sodium tert-butoxide has been used in various applications such as the synthesis of biaryls by C-H bond arylation of aromatic compounds with haloarenes . It has also been used as a promoter for the synthesis of functionalized primary amines . Future research may focus on finding more applications for this compound in organic synthesis .

Biochemical Analysis

Biochemical Properties

Sodium tert-butoxide plays a crucial role in biochemical reactions, particularly in the deprotonation of weak acids. It is commonly used in the Buchwald-Hartwig amination, a reaction that forms carbon-nitrogen bonds. In this reaction, this compound interacts with palladium catalysts and aryl halides to produce aryl amines. The compound’s strong basicity and non-nucleophilic nature make it an ideal reagent for such transformations. Additionally, this compound is used to prepare tert-butoxide complexes, such as hexa(tert-butoxy)ditungsten(III), through salt metathesis reactions .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. Due to its strong basicity, it can disrupt cellular membranes and cause cell lysis. This compound can also influence cell signaling pathways by deprotonating key intermediates, thereby altering the activity of enzymes and other proteins involved in these pathways. Furthermore, this compound can affect gene expression by modifying the cellular environment and influencing the activity of transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through deprotonation reactions. It acts as a strong base, abstracting protons from weak acids and facilitating the formation of carbon-carbon and carbon-nitrogen bonds. In the Buchwald-Hartwig amination, this compound deprotonates the amine, allowing it to react with the palladium catalyst and aryl halide to form the desired product. Additionally, this compound can form tert-butoxide complexes with various metals, further expanding its utility in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its sensitivity to moisture and air. This compound is highly reactive and can degrade when exposed to atmospheric moisture, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can cause significant changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary significantly with different dosages in animal models. At low doses, it can act as an effective reagent for biochemical reactions without causing significant toxicity. At high doses, this compound can cause severe toxic effects, including tissue damage and organ failure. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a strong base. It interacts with enzymes and cofactors involved in deprotonation reactions, facilitating the formation of key intermediates in metabolic processes. The compound’s ability to deprotonate weak acids makes it a valuable tool in studying metabolic flux and metabolite levels in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its small size and high reactivity. It can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. The compound’s strong basicity also allows it to disrupt cellular membranes, further affecting its distribution within cells .

Subcellular Localization

This compound is primarily localized in the cytoplasm due to its ability to diffuse through cellular membranes. Its activity and function can be influenced by various targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tert-butoxide can be synthesized by treating tert-butyl alcohol with sodium hydride. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced by reacting metallic sodium with tert-butyl alcohol in the presence of an inert solvent. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sodium tert-butoxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Potassium tert-butoxide: Similar in reactivity but uses potassium instead of sodium.

    Lithium tert-butoxide: Another strong base with similar applications but different solubility properties.

    Sodium tert-amyloxide: A highly soluble analogue of sodium tert-butoxide.

Uniqueness: this compound is unique due to its strong basicity and non-nucleophilic nature, making it highly effective in deprotonation and elimination reactions. Its reactivity and solubility in organic solvents also distinguish it from other similar compounds .

Properties

IUPAC Name

sodium;2-methylpropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRIHAYPQRLWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073935
Record name 2-Propanol, 2-methyl-, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid
Record name 2-Propanol, 2-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

865-48-5
Record name 2-Propanol, 2-methyl-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 2-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanol, 2-methyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-methylpropan-2-olate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.584
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Synthesis routes and methods

Procedure details

Employing the procedure substantially as described in Example 1, Step E, but substituting for the sodium methoxide used therein, an equimolecular amount of sodium ethoxide, sodium n-propoxide, sodium isopropoxide, sodium n-butoxide, sodium sec.-butoxide, or sodium t-butoxide, there is produced respectively (-)-3-ethoxycyproheptadine, (-)-3-n-propoxycyproheptadine, (-)-3-isopropoxycyproheptadine, (-)-3-n-butoxycyproheptadine, (-)-3-sec.-butoxycyproheptadine, or (-)-3-t-butoxycyproheptadine.
Name
sodium methoxide
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sodium n-propoxide
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sodium isopropoxide
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[Compound]
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sodium n-butoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Sodium tert-butoxide facilitate β-hydride elimination in nickelalactone complexes?

A1: this compound acts as a strong base, directly deprotonating the β-hydrogen in nickelalactone complexes. This eliminates the need for hydride transfer to the nickel center, facilitating the elimination process [].

Q2: Can weaker bases achieve the same effect as this compound in this reaction?

A2: Weaker bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tert-butyliminotri(pyrrolidino)phosphorane (BTPP) were found to be ineffective in promoting β-hydride elimination from the investigated nickelalactone complex [].

Q3: What is the role of this compound in the anionic polymerization of methacrylic esters?

A3: this compound acts as a stabilizing agent for the growth center during polymerization. It extends the lifetime of the active anionic species, enabling the formation of higher molecular weight polymers with controlled molecular weight distributions []. This stabilization was successfully utilized in the stepwise copolymerization of n-butyl methacrylate and methyl methacrylate, yielding block copolymers [].

Q4: How does the presence of this compound affect the reaction between methyl methacrylate and methyl 2-sodioisobutyrate?

A4: Adding this compound increases the efficiency of methyl 2-sodioisobutyrate in the reaction. It promotes the formation of oligomers by enhancing the reactivity of the sodioisobutyrate with methyl methacrylate [].

Q5: Does this compound affect the cyclization of oligomers formed during methyl methacrylate polymerization?

A5: Yes, this compound suppresses the cyclization of oligomers, particularly in tetrahydrofuran (THF) []. This allows for better control over the linearity and structure of the resulting polymers.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C4H9NaO, and its molecular weight is 96.11 g/mol.

Q7: Is there information on the spectroscopic data of this compound in the provided research?

A7: The provided research papers do not delve into the detailed spectroscopic characterization of this compound.

Q8: In which solvents is this compound known to be effective for anionic polymerization?

A8: this compound exhibits higher efficiency in tetrahydrofuran (THF) compared to toluene for the anionic polymerization of methacrylic esters [].

Q9: How does the solvent affect the rate of cyclization in the presence of this compound?

A9: Cyclization of oligomers is significantly faster in THF than in other solvents, even in the presence of this compound []. This suggests that solvent polarity plays a crucial role in these reactions.

Q10: What is the impact of temperature on reactions involving this compound?

A10: Lowering the reaction temperature helps suppress the undesired cyclization of oligomers, especially in THF, when using this compound [].

Q11: Can you provide examples of specific reactions where this compound acts as a catalyst or base?

A11: Certainly! Here are some examples from the provided research:

  • Desulfonylation: this compound in dioxane facilitates the desulfonylation of N-indoles and N-azaindoles under basic conditions [].
  • Alkylation: It acts as a base in the synthesis of diethyl [2-(phenylthio) ethyl]malonate by promoting the reaction between 2-chloroethyl phenyl sulfide and diethyl malonate [].
  • Oxygen Alkylation: Replaces Sodium hydride as a safer base in the synthesis of 9-[2-(Diethylphosphonomethoxy)ethyl]adenine, a crucial intermediate for the antiviral drug adefovir dipivoxil [].
  • Transamidation: this compound mediates the transamidation of N,N-dimethyl amides with primary amines, showcasing its versatility in amide bond formation [].

Q12: What are the advantages of using this compound in these reactions?

A12: Some advantages include its strong basicity, good solubility in organic solvents, and ability to promote reactions at relatively mild conditions.

Q13: What is the role of this compound in the synthesis of 4-trifluoromethylbenzoxepines?

A13: this compound acts as a base in the copper-catalyzed tandem C-C/C-O bond-forming reaction of trifluoromethyl-containing ortho-halo-β-chlorostyrenes with ketones []. It facilitates the α-alkenylation of ketones and subsequent O-arylation, leading to the formation of 4-trifluoromethylbenzoxepines.

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